Bistratamide B
Description
Structure
2D Structure
Properties
IUPAC Name |
18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,12-15,17-18,20-21H,10-11H2,1-4H3,(H,28,36)(H,29,34)(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJUCBNCZSZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120881-21-2 | |
| Record name | Bistratamide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120881212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Discovery, Isolation, and Biological Origin of Bistratamide B
Historical Discovery of Bistratamide B
This compound, a novel cyclic hexapeptide, was first reported in 1989 following its isolation from the marine ascidian Lissoclinum bistratum. uni.luresearchgate.net This discovery was part of broader research into marine invertebrates, which are recognized as a rich source of organic compounds with significant biological activities. uni.lu The isolation of this compound, alongside its congener Bistratamide A, was achieved through detailed chemical analysis of extracts from the tunicate. researchgate.net The structures of these complex molecules were elucidated using advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance (NMR) techniques and mass spectrometry. researchgate.net Bistratamide A and this compound were found in approximately equal quantities, each making up about 0.3% of the dried extract from the organism. uni.lu
The source organism, Lissoclinum bistratum, is a species of colonial tunicate found widely throughout the Indo-West Pacific. nih.govnih.gov Its distribution ranges from the Philippines and the Caroline Islands to Australia. nih.gov This ascidian typically resides in cryptic, or hidden, habitats. nih.gov It is commonly found on reef crests and in tidal pools, occupying a depth range of 2 to 20 meters. nih.gov As a sessile filter-feeder, L. bistratum attaches to various substrates in these shallow, tropical marine environments. nih.gov
Symbiotic Relationship and Biosynthetic Implications
Ascidians of the genus Lissoclinum, including L. bistratum, are known to host symbiotic cyanobacteria, most notably from the genus Prochloron. wikipedia.orguni.lubidd.groupuni.lu This association is considered an obligate symbiosis, where the cyanobacterium, a photosynthetic prokaryote, lives within the host tunicate. wikipedia.orguni.lu Genetic analysis has confirmed that the genes required for the synthesis of related compounds, the patellamides, are present only in the genome of the cyanobacterial symbiont, Prochloron didemni, and not in the ascidian host. uni.lubidd.group This finding underscores the critical role of the symbiont in the production of these secondary metabolites. uni.lu The relationship is mutually beneficial, with the Prochloron providing its host with products from photosynthesis. uni.lu
The discovery of bistratamides within L. bistratum immediately led to the hypothesis that these compounds are not produced by the ascidian itself, but rather by its cyanobacterial symbiont, Prochloron sp. researchgate.netwikipedia.orgbidd.group This proposal is based on the understanding that similar cyclic peptides isolated from other Lissoclinum species are biosynthesized by their respective symbionts. wikipedia.orgnih.gov The peptides are found within the algal symbiont, suggesting that Prochloron is the true source of these complex natural products. researchgate.net The consistent co-occurrence of these compounds with the presence of Prochloron provides strong circumstantial evidence for the symbiont's role as the biosynthetic engine. nih.gov
Further compelling evidence for the cyanobacterial origin of bistratamides came from the discovery of structurally similar compounds in free-living cyanobacteria. A key example is Westiellamide (also known as cycloxazoline), a moderately cytotoxic cyclic peptide isolated from the terrestrial blue-green alga Westiellopsis prolifica. wikipedia.orgnih.govwikidata.org The structure of Westiellamide is closely related to the bistratamides, which strongly supports the hypothesis that the symbiotic Prochloron in L. bistratum is responsible for producing this compound. nih.govwikidata.org The isolation of bistratamide-type metabolites from distinct cyanobacteria like Westiellopsis prolifica reinforces the idea that these organisms possess the genetic and enzymatic machinery for their production, independent of a tunicate host. wikipedia.orgnih.govbidd.group
Structural Elucidation and Comparative Chemical Structure Analysis of Bistratamide B
General Structural Characteristics of Bistratamide B
The fundamental structure of this compound is defined by its macrocyclic nature and the incorporation of specific heterocyclic systems, which are crucial to its chemical properties.
This compound belongs to the class of cyclic hexapeptides, meaning its structure is composed of six amino acid residues linked together in a ring. researchgate.netnih.gov The cyclic nature of these peptides confers a degree of conformational rigidity compared to their linear counterparts, which can influence their biological activity. mdpi.com The hexapeptide framework is a common feature among many compounds isolated from the marine ascidian Lissoclinum bistratum. nih.gov
A defining characteristic of this compound and its congeners is the presence of modified amino acid residues that form heterocyclic rings. researchgate.netmdpi.com Specifically, this compound contains both thiazole (B1198619) and oxazoline (B21484) (specifically, a methyloxazoline) rings within its macrocyclic structure. mdpi.comresearchgate.net These five-membered heterocyclic rings are formed from the post-translational modification of amino acids like cysteine, serine, or threonine and are key structural motifs in many bioactive marine peptides. mdpi.comresearchgate.net The presence and specific type of these rings are critical in differentiating between various members of the bistratamide family.
Stereochemical Considerations and Amino Acid Composition
The precise arrangement of atoms in three-dimensional space (stereochemistry) and the identity of the constituent amino acids are fundamental to the structure and function of this compound.
Determining the absolute stereochemistry of the chiral centers within a complex molecule like a bistratamide is a crucial analytical challenge. For related compounds in the bistratamide family, such as bistratamides M and N, the absolute configuration of the amino acid residues has been successfully established using Marfey's method. researchgate.netnih.gov This technique involves the hydrolysis of the peptide to break it down into its constituent amino acids. These amino acids are then derivatized with a chiral reagent, typically Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). mdpi.comnih.gov
The resulting diastereomeric derivatives can be separated and analyzed by high-performance liquid chromatography (HPLC). mdpi.com By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized in the same way, the absolute stereochemistry of each amino acid can be assigned. mdpi.com For more complex or unusual amino acids, an "advanced Marfey's method" combined with mass spectrometry may be employed. nih.govnih.gov While methods like X-ray crystallography provide definitive stereochemical data, they require the formation of a suitable crystal, which is not always possible. spark904.nlmdpi.com Chiroptical methods like Vibrational Circular Dichroism (VCD) offer a powerful alternative that does not require crystallization. spark904.nlmdpi.com
Structural Differences and Similarities within the Bistratamide Family
The bistratamides are a large family of related cyclic peptides, exhibiting subtle but significant structural variations. This compound shares the core cyclic hexapeptide structure with many of its relatives, including Bistratamide A, C, D, and others. mdpi.commdpi.com
A key point of comparison is with Bistratamide A. The two compounds are structurally very similar, differing only by the oxidation state of one of the heterocyclic rings. Bistratamide A contains a thiazoline (B8809763) ring, which is oxidized to a thiazole ring in this compound. mdpi.com
Other members of the family show greater diversity. For instance, Bistratamides C and D contain two L-valine residues. mdpi.com Bistratamide C features oxazole (B20620) and thiazole rings, while Bistratamide D possesses methyloxazoline and oxazole rings. mdpi.com Further variations are seen in bistratamides E, F, G, H, and I, which often incorporate multiple valine residues but differ in the number and type of their oxazole and thiazole heterocycles. mdpi.commdpi.comebi.ac.uk Bistratamides M and N, for example, share the same amino acid sequence but are diastereomers, differing only in the stereochemistry of an alanine (B10760859) residue. nih.gov
This structural diversity within the bistratamide family highlights the modular nature of their biosynthesis and results in a wide array of related compounds with potentially different chemical and biological profiles.
Distinction from Bistratamide A (Thiazoline vs. Thiazole Ring)
This compound and its close analog, Bistratamide A, were both isolated from the ascidian Lissoclinum bistratum. nih.gov These two cyclic hexapeptides share a common core structure, incorporating residues of alanine, phenylalanine, and L-valine, along with heteroaromatic rings. mdpi.comnih.gov The key structural difference between this compound and Bistratamide A lies in the oxidation state of one of their heterocyclic rings. mdpi.comnih.gov
Detailed spectroscopic analysis, particularly using two-dimensional NMR techniques, revealed that Bistratamide A contains a thiazoline ring, whereas in this compound, this corresponding ring is a thiazole. nih.govmdpi.comnih.gov This distinction represents the presence of an additional double bond within the five-membered heterocyclic ring of this compound compared to Bistratamide A. mdpi.comnih.gov This seemingly minor change from a thiazoline to a thiazole ring has been noted to result in this compound being a less toxic compound than Bistratamide A. google.com Both compounds, however, contain a methyloxazoline ring. mdpi.comnih.gov
Comparison with other Bistratamides (C, D, E, F, G, H, I, J, K, M, N) and their Respective Heteroaromatic Ring Systems
The bistratamide family is extensive, with numerous members (C, D, E, F, G, H, I, J, K, M, and N) having been isolated, primarily from the ascidian Lissoclinum bistratum. acs.orgmdpi.commdpi.com These compounds exhibit variations in their amino acid composition and, most notably, in the types and combinations of their heteroaromatic ring systems.
Bistratamides C and D : These compounds both contain a thiazole ring and two L-valine residues. nih.gov However, Bistratamide C possesses an L-alanine moiety, which is replaced by an additional L-valine in Bistratamide D. nih.gov Furthermore, their heteroaromatic systems differ; Bistratamide C has one oxazole and two thiazole rings, while Bistratamide D features a methyloxazoline, an oxazole, and a thiazole ring. nih.govmdpi.com
Bistratamides E and F : These bistratamides are characterized by the presence of three L-valine residues, a thiazole, and a methyloxazoline ring. nih.gov The distinction between them lies in the nature of the third heterocyclic ring. Bistratamide E contains a second thiazole ring, whereas Bistratamide F has an oxazoline ring instead. nih.govacs.org
Bistratamides G and H : Similar to E and F, bistratamides G and H also contain three L-valine residues, a thiazole, and a methyloxazole ring. nih.gov The structural difference is analogous: Bistratamide G has an additional oxazole ring, while Bistratamide H possesses a second thiazole ring. nih.gov
Bistratamide I : This compound also contains three L-valine residues, along with one thiazole and one oxazole ring. nih.gov A distinguishing feature of Bistratamide I is the presence of a threonine unit. acs.orgmdpi.com
Bistratamide J : The structure of Bistratamide J differs from Bistratamide I by the replacement of the oxazole ring with a methylated oxazole ring. acs.org
Bistratamides K, M, and N : These are also oxazole-thiazole-containing cyclic hexapeptides. nih.govmdpi.com Bistratamides M and N are structurally similar to dolastatin E, but differ in that they possess a second thiazole ring instead of a thiazoline moiety. mdpi.comnih.gov The key difference between Bistratamide M and N is the stereochemistry of the alanine residue linked to the thiazole ring, being L-configuration in M and D-configuration in N. researchgate.netresearchgate.netresearchgate.net Bistratamides K and L are isomers, differing in the configuration of the alanine residue attached to the thiazole ring. mdpi.com
The structural diversity within the bistratamide family is summarized in the interactive table below:
Table 1: Comparison of Heteroaromatic Rings in Bistratamides
| Bistratamide | Heteroaromatic Ring System |
|---|---|
| Bistratamide A | Thiazoline, Methyloxazoline |
| This compound | Thiazole, Methyloxazoline |
| Bistratamide C | Two Thiazoles, One Oxazole |
| Bistratamide D | Thiazole, Oxazole, Methyloxazoline |
| Bistratamide E | Two Thiazoles, Methyloxazoline |
| Bistratamide F | Thiazole, Oxazoline, Methyloxazoline |
| Bistratamide G | Thiazole, Oxazole, Methyloxazole |
| Bistratamide H | Two Thiazoles, Methyloxazole |
| Bistratamide I | Thiazole, Oxazole |
| Bistratamide J | Thiazole, Methylated Oxazole |
| Bistratamide K | Thiazole, Oxazole |
| Bistratamide M | Two Thiazoles, One Oxazole |
| Bistratamide N | Two Thiazoles, One Oxazole |
Structural Variation in Bistratamide-Related Cyclohexapeptides
The structural motif of cyclic hexapeptides containing thiazole and/or oxazole rings, as seen in the bistratamides, is not unique to this family. researchgate.net A number of other natural products, often isolated from marine organisms like ascidians and cyanobacteria, share these structural characteristics. researchgate.net These bistratamide-related cyclohexapeptides exhibit variations in their amino acid sequences and the specific types of heterocyclic rings they contain. researchgate.net
Examples of such related compounds include the tenuecyclamides, patellamides, and lissoclinamides. nih.gov The tenuecyclamides, for instance, are patellamide-like compounds that can contain two thiazoles and one methyloxazole, with variations in the stereochemistry of their amino acid residues. nih.gov The lissoclinamides are cyclic heptapeptides that can differ in their stereochemistry and the number of thiazole and thiazoline rings. google.com
The structural variations within this broader class of cyclohexapeptides highlight the combinatorial nature of their biosynthesis, where different amino acid precursors and subsequent heterocyclization and oxidation reactions lead to a wide array of final structures. researchgate.net These variations, including the interchange between thiazole, thiazoline, oxazole, and oxazoline rings, as well as methylation, contribute to the chemical diversity of these marine natural products. researchgate.netresearchgate.net
Biosynthetic Pathways and Proposed Mechanisms for Bistratamide B Formation
Non-Ribosomal Peptide Synthetase (NRPS) and Hybrid Biosynthetic Pathways
The biosynthesis of complex natural products like Bistratamide B often involves large, multi-enzyme complexes that work in an assembly-line fashion. Non-Ribosomal Peptide Synthetases (NRPSs) are a primary example, responsible for producing a vast array of peptide-based secondary metabolites without the use of ribosomes. These pathways are frequently found in microorganisms, including cyanobacteria, which are believed to be the original producers of many marine natural products.
This compound is a cyclic hexapeptide, a class of molecules frequently synthesized by either Non-Ribosomal Peptide Synthetase (NRPS) or a hybrid pathway involving Polyketide Synthase (PKS). researchgate.net While the specific gene cluster for bistratamide biosynthesis has not been fully elucidated, strong evidence points towards these pathways. Many peptides isolated from cyanobacteria, which are often the source of marine metabolites, are produced via NRPS or mixed PKS/NRPS machinery. researchgate.netoup.com
The symbiotic relationship between the ascidian Lissoclinum bistratum and the cyanobacterium Prochloron sp. is thought to be crucial for the production of bistratamides. mdpi.com It is hypothesized that the cyanobiont is responsible for synthesizing these secondary metabolites. mdpi.com This is supported by the fact that NRPS genes have been identified in symbiotic Prochloron strains, suggesting they produce metabolites previously attributed to the ascidian host. oup.com The structural complexity of bistratamides, featuring non-proteinogenic amino acids and heterocyclic rings, is a hallmark of non-ribosomal synthesis. researchgate.netresearchgate.net These assembly lines are known for their modular nature, with specific domains responsible for selecting, activating, and modifying the amino acid building blocks. biorxiv.orgnih.gov
While not always present in the final structure of all cyclic peptides, dehydroamino acids often serve as key biosynthetic intermediates. researchgate.net The formation of the oxazole (B20620) and thiazole (B1198619) rings characteristic of this compound involves a dehydration step, which is mechanistically related to the structure of dehydroamino acids. researchgate.netnih.govuq.edu.au The enzymatic dehydration of serine and threonine residues, for instance, initially forms dehydroalanine (B155165) and dehydrobutyrine, respectively. nih.gov These reactive intermediates are then poised for subsequent cyclization reactions. The presence of the α,β-double bond also rigidifies the peptide backbone, which can help pre-organize the linear precursor for macrocyclization. uq.edu.au
Formation of Azole Heterocycles in this compound
A defining structural feature of this compound is the presence of thiazole and oxazole rings. These five-membered heterocycles are not incorporated directly but are formed from standard amino acid precursors through a series of enzymatic modifications.
The biosynthesis of azole and azoline heterocycles is a well-established process in many natural products. acs.orgorgsyn.org The thiazole ring in bistratamides originates from a cysteine residue, while the oxazole ring is derived from either a serine or threonine residue. researchgate.netuq.edu.auresearchgate.net The process begins with the nucleophilic attack of the cysteine's thiol sidechain or the serine/threonine's hydroxyl group onto the carbonyl carbon of the preceding amide bond in the peptide backbone. uq.edu.au This is followed by a dehydration reaction, resulting in the formation of a five-membered thiazoline (B8809763) or oxazoline (B21484) ring. uq.edu.auorgsyn.org For this compound, which contains aromatic thiazole and oxazole rings, a subsequent oxidation or dehydrogenation step is required to convert the intermediate thiazoline and oxazoline rings into their fully aromatic forms. orgsyn.orgnih.gov
The enzymatic cascade that converts a linear peptide precursor into a cyclic, heterocycle-containing molecule like this compound is a form of post-translational modification (PTM). acs.orgnih.govwikipedia.org In ribosomally synthesized and post-translationally modified peptides (RiPPs), a precursor peptide is first synthesized by the ribosome. nih.gov Then, a suite of modifying enzymes, including cyclodehydratases and dehydrogenases, acts upon this precursor to install the heterocycles. orgsyn.orgnih.gov
For NRPS-derived peptides, these modifications are often carried out by specialized domains integrated within the synthetase complex or by discrete enzymes that act on the growing peptide chain while it is still tethered to the synthetase. nih.gov These modifications are critical for the final structure and biological activity of the molecule, expanding the chemical diversity far beyond what is possible with the standard 20 proteinogenic amino acids. thermofisher.com The formation of these heterocycles serves to rigidify the peptide's structure and is often essential for its biological function. uq.edu.au
Proposed Biological Role of Metal Ion Binding in Biosynthesis
Many azole-containing cyclic peptides isolated from marine ascidians of the genus Lissoclinum exhibit a strong propensity for chelating metal ions. mdpi.comsemanticscholar.org It has been proposed that bistratamides are specifically biosynthesized to bind with metal ions. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua This hypothesis is supported by the observation that ascidian cells can concentrate metal ions like copper (II) and zinc (II) to levels thousands of times higher than in the surrounding seawater. mdpi.com
The structural arrangement of the nitrogen and sulfur atoms within the oxazole and thiazole rings of bistratamides creates a perfect scaffold for coordinating with transition metals. mdpi.comsemanticscholar.org Furthermore, it has been suggested that metal ions may play a direct role in the biosynthesis and assembly of these cyclic peptides in the marine environment. mdpi.comresearchgate.net The coordination of a metal ion could act as a template, organizing the linear peptide precursor into a conformation that favors the final macrocyclization step, thereby facilitating the formation of the cyclic structure. semanticscholar.org
Hypothesis of Metal Binding as a Driving Force for Peptide Assembly in the Marine Environment
A compelling hypothesis in the study of bistratamides and similar azole-containing cyclic peptides is that metal chelation is a fundamental driving force in their biosynthesis and assembly. flybase.orgbidd.group Many of these marine-derived secondary metabolites, which often feature heterocyclic rings like oxazoles and thiazoles, possess a significant capacity to bind with metal ions. guidetopharmacology.orguni.lu This inherent metal-binding property is not considered a mere coincidence but rather a key feature that may facilitate the peptide's construction in the marine milieu. flybase.orgbidd.group
The structural arrangement of these peptides, including the specific stereochemistry and the presence of nitrogen and sulfur atoms within the heterocyclic systems, creates ideal pockets for complexing with metal ions. flybase.orgbidd.groupguidetopharmacology.org It has been proposed that these metal ions could act as templates, guiding the folding and cyclization of linear peptide precursors into their final, conformationally constrained macrocyclic structures. bidd.group This templating effect would be a crucial step in the biosynthetic pathway, ensuring the correct three-dimensional shape required for the molecule's function. The interaction between the peptide and metal ions is believed to be integral to their biological activity and their ecological role, although the precise mechanisms are still a subject of ongoing investigation. guidetopharmacology.orguni.lu Studies on related bistratamides have demonstrated this propensity for metal chelation, reinforcing the proposal that these peptides are biosynthesized for the purpose of binding to metal ions. flybase.orgbidd.groupamericanelements.com
Concentration Gradients of Metal Ions in Marine Organisms and Seawater
The hypothesis of metal-driven peptide assembly is strongly supported by the dramatic concentration gradients of specific metal ions observed between marine organisms and their surrounding environment. The ascidian hosts of these compounds, such as Lissoclinum bistratum, exhibit a remarkable ability to accumulate certain transition metals.
Notably, the concentration of metal ions such as copper (Cu²⁺) and zinc (Zn²⁺) within the cells of ascidians has been found to be vastly higher than in the ambient seawater. flybase.orgbidd.group Research indicates that these concentrations can reach levels more than 10,000 times greater than those detected in the surrounding water. flybase.orgbidd.groupnih.gov While one study noted a more conservative 10-fold increase for Cu(II), the consensus points to a significant bioaccumulation of these metals. guidetopharmacology.org This steep gradient creates a unique intracellular environment rich in the very metal ions that are proposed to facilitate the biosynthesis of cyclic peptides like this compound. flybase.orgbidd.group The ability of marine organisms to sequester essential trace metals is a well-documented phenomenon, often involving specialized organic ligands to manage uptake and mitigate potential toxicity. wikipedia.org This bioaccumulation provides a ready supply of metal ions that can be utilized in various biological processes, including, as hypothesized, the templated synthesis of complex secondary metabolites. flybase.orgbidd.group
Chemical Synthesis and Analog Design of Bistratamide B
Total Synthesis Strategies for Bistratamides
The chemical synthesis of bistratamides, including Bistratamide B, has been approached through various strategic disconnections of the macrocyclic structure. These strategies often rely on the expertise developed in modern peptide chemistry, tailored to accommodate the unique challenges posed by the embedded oxazole (B20620), thiazoline (B8809763), and thiazole (B1198619) rings.
Early and prevalent strategies for the synthesis of the bistratamide family have been rooted in classic peptide chemistry. nih.gov These approaches involve the sequential coupling of amino acid residues to construct a linear peptide precursor, which is then cyclized in a key macrocyclization step. nih.govresearchgate.net The formation of an amide bond is the typical ring-closing reaction. nih.gov The choice of coupling reagent for the final macrolactamization is critical to achieving good yields and avoiding epimerization. Reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) have been successfully used to activate the carboxylic acid of the linear hexapeptidic precursor for the synthesis of Bistratamide D. wikipedia.org In the synthesis of Bistratamides E and J, a combination of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 4-Dimethylaminopyridine (B28879) (DMAP) was found to efficiently promote the final macrocyclization step. bidd.group These methods leverage the vast toolkit of peptide synthesis, including solid-phase peptide synthesis (SPPS), to efficiently assemble the linear precursors. metabolomicsworkbench.org
To enhance efficiency, convergent synthesis strategies have been developed. These routes involve the independent synthesis of key fragments of the target molecule, which are then coupled together and cyclized. For the bistratamides, this often means the pre-formation of heterocyclic-containing amino acid segments. nih.govwikipedia.org For instance, the total synthesis of Bistratamide D involved the assembly of enantiomerically pure oxazole, thiazole, and oxazoline (B21484) fragments that were derived from amino acids. wikipedia.org A notable convergent synthesis of Bistratamide H was achieved through the coupling of a bisthiazole amino acid with an oxazole amino acid. ereztech.com This approach allows for the late-stage connection of complex, pre-synthesized building blocks, which can be more efficient and flexible than a purely linear approach. nih.gov A novel convergent strategy for Bistratamides J, E, and H investigated a key ring-closing step involving the formation of a thiazolidine, which would then be oxidized to the final thiazole-containing macrocycle. nih.govnih.gov
A cornerstone of bistratamide synthesis is the ability to construct the oxazole and thiazole rings with high enantiomeric purity. The synthetic strategies for compounds like Bistratamide D have explicitly focused on the assembly of these enantiomerically pure azole-containing segments, which are typically derived from natural amino acids. wikipedia.orgamericanelements.com This ensures that the stereochemistry of the final natural product is correctly established. The development of methods to create these chiral heterocyclic building blocks is a significant area of research in its own right and is fundamental to the successful total synthesis of the bistratamide family. americanelements.comfishersci.pt
Advanced Synthetic Methodologies for Heterocyclic Substructures
This compound is distinguished from Bistratamide A by the presence of an additional thiazole ring in place of a thiazoline ring. fishersci.nofishersci.fi This structural difference points to a key chemical transformation: the oxidation of a thiazoline to a thiazole. This reaction is a common and crucial step in the synthesis of many bistratamides. bidd.group For the synthesis of Bistratamides F through I, manganese dioxide (MnO2) was effectively used to oxidize the thiazoline precursor to the corresponding thiazole substructure. wikipedia.orguni.lu This oxidation is typically one of the final steps in the formation of the heterocyclic system before it is incorporated into the larger peptide framework or after macrocyclization.
Inspired by the proposed biosynthetic pathways, biomimetic synthetic routes have been developed to construct the thiazole substructures. A highly efficient biomimetic total synthesis of Bistratamides E and J utilized a novel approach where dipeptide units, such as Val-Cys, were converted into their corresponding thiazoline substructures. bidd.groupfishersci.se This transformation was achieved using a bisphosphonium salt. bidd.group The resulting thiazoline is then oxidized to the thiazole ring, mimicking the natural process. bidd.groupsigmaaldrich.com This biomimetic strategy offers an elegant and efficient method for creating the complex heterocyclic systems from readily available peptide precursors.
Techniques for Efficient Macrocyclization
One of the prominent reagents used for the macrocyclization of a bistratamide D precursor was O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The synthesis involved activating the carboxylic acid of the linear hexapeptidic fragment to promote the intramolecular amide bond formation.
In the synthesis of other related natural products, such as bistratamides E and J, a combination of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 4-dimethylaminopyridine (DMAP) proved to be highly effective. psu.edu This combination of reagents facilitates the amide bond formation required to close the peptide ring, demonstrating its utility in complex natural product synthesis. psu.edu The choice of macrolactamization site is also a key consideration, with molecular modeling sometimes used to determine the most favorable precursor for an efficient cyclization.
Design and Synthesis of this compound Analogues
The exploration of this compound's bioactivity has been significantly advanced through the strategic design and synthesis of structural analogues. These modifications aim to elucidate the structure-activity relationships (SAR), identifying which parts of the molecule are essential for its biological function.
A primary strategy involves the modification of the heterocyclic rings. For instance, the difference between bistratamide A and this compound lies in the oxidation state of a single heterocycle, with one containing a thiazole and the other a thiazoline ring. This subtle change can have a notable impact on biological activity. Further examples include bistratamide F, which contains an oxazoline ring instead of a second thiazole ring found in bistratamide E. Similarly, bistratamide G differs from bistratamide H by the presence of an oxazole ring instead of a thiazole. nih.gov These variations highlight the importance of the specific type and arrangement of azole rings within the macrocycle for its bioactivity.
Another key strategy is the substitution of amino acid residues. Replacing a specific amino acid in the peptide backbone can alter the molecule's conformation and its interaction with biological targets. For example, comparing the structures of various bistratamides reveals differences in their constituent L-valine, L-isoleucine, and L-alanine residues, which contributes to the diversity of their biological profiles. mdpi.com The synthesis of precursors and intermediates has also revealed that both cell permeability and the cyclic nature of the peptide are often necessary for optimal activity.
Mechanistic Biological Activities of Bistratamide B in Research Models
In Vitro Cytotoxicity and Antiproliferative Studies
Bistratamide B, a cyclic hexapeptide isolated from the marine ascidian Lissoclinum bistratum, has been the subject of several studies to determine its potential as a cytotoxic agent. nih.govseejph.com Research has focused on its effects on various human cell lines, providing insights into its antiproliferative capabilities.
This compound has demonstrated cytotoxic activity against both normal human fibroblasts and cancerous cell lines. nih.gov Early studies evaluated its effects on MRC5CV1 human fibroblasts and T24 human bladder carcinoma cells. mdpi.comgoogle.com In these assays, this compound exhibited an IC₅₀ (half-maximal inhibitory concentration) value greater than 100 µg/mL. google.com This indicates a lower level of toxicity compared to other compounds isolated from the same organism. google.com
While direct cytotoxicity data for this compound against the HCT-116 human colon tumor cell line is limited, related compounds from the bistratamide family, such as bistratamides G, H, and I, have shown weak to moderate cytotoxic activity against this specific cell line. mdpi.comsemanticscholar.org HCT-116 is a common cell line used in cancer research, originating from a human colon cancer patient. atcc.orgresearchgate.netmdpi.com
Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| MRC5CV1 | Human Fibroblast | >100 | google.com |
| T24 | Human Bladder Carcinoma | >100 | google.com |
The cytotoxicity of this compound has been compared to its close analogue, Bistratamide A. These two compounds differ structurally only by the presence of a thiazoline (B8809763) ring in Bistratamide A, which is oxidized to a thiazole (B1198619) ring in this compound. mdpi.com This minor structural modification leads to a notable difference in their biological activity.
Studies comparing the two have consistently shown that this compound is less toxic than Bistratamide A. mdpi.comgoogle.com Bistratamide A has a reported IC₅₀ value of approximately 50-60 µg/mL against human fibroblast and bladder carcinoma cells, whereas this compound's IC₅₀ is greater than 100 µg/mL. mdpi.comgoogle.com This suggests that the oxidation of the thiazoline to a thiazole ring reduces the cytotoxic potency of the molecule. mdpi.comgoogle.com The toxicity of both Bistratamide A and B has been described as similar to that of the patellamides, another family of cyclic peptides. nih.gov
Comparative Cytotoxicity: Bistratamide A vs. This compound
| Compound | Key Structural Feature | IC₅₀ vs. Fibroblast/Carcinoma Cells (µg/mL) | Reference |
|---|---|---|---|
| Bistratamide A | Thiazoline Ring | ~50-60 | mdpi.comgoogle.com |
| This compound | Thiazole Ring | >100 | mdpi.comgoogle.com |
Interaction with Cellular Targets and Pathways
The biological activities observed for bistratamides are thought to stem from specific interactions with cellular components and pathways. The proposed mechanisms are largely based on the structural features common to this class of azole-containing cyclic peptides.
The biological activities of azole-based cyclic peptides like this compound may be influenced by two key factors: the conformational constraints imposed by their structure and their potential to intercalate into DNA. nih.govresearchgate.net
Conformational Constraints: The cyclic nature of the peptide backbone, which includes heterocyclic rings like thiazole, significantly reduces the molecule's conformational freedom. mdpi.commdpi.com This "locking" of the conformation can lead to higher binding affinities for specific biological receptors or enzymes, thereby enhancing biological activity. mdpi.com
Potential DNA Intercalation: DNA intercalators are typically molecules with planar aromatic or heteroaromatic ring systems that can insert themselves between the base pairs of the DNA double helix. researchgate.netijabbr.com This action can disrupt DNA structure and interfere with processes like transcription and replication, ultimately leading to cell death. researchgate.netnih.gov It has been proposed that the planar heterocycles within the bistratamide structure could facilitate such an interaction with DNA, contributing to their observed cytotoxicity. nih.govresearchgate.net
A significant proposed mechanism for the bioactivity of bistratamides is their ability to act as metal ion chelators. nih.govresearchgate.net Ascidians are known to concentrate metal ions like copper (Cu²⁺) and zinc (Zn²⁺) at levels far exceeding those in the surrounding seawater, and it is hypothesized that cyclic peptides like the bistratamides are biosynthesized for the purpose of binding to these metal ions. researchgate.net
Chelating agents bind to metal ions to form stable complexes that can be more easily managed or excreted by an organism. nih.gov The ability of these peptides to chelate metals is considered a key factor in their antitumor activity. nih.govresearchgate.net Studies on the related compound Bistratamide K have demonstrated its ability to bind with Zn²⁺, confirming the metal-binding potential within this family of molecules. researchgate.netmdpi.com The interaction between the peptide and the metal ion was monitored by NMR, which showed changes in the chemical shifts of specific carbon atoms within the peptide structure upon addition of zinc chloride, indicating the formation of a complex. mdpi.com This interaction highlights the potential for metal chelation to play a crucial role in the biological effects of these compounds. researchgate.netnih.gov
Investigation of Metal Ion Chelation and its Biological Implications
Characterization of Metal Binding Sites (e.g., Nhet-Namide-Nhet in related peptides)
The capacity of cyclic peptides, including the bistratamide family, to bind with metal ions is a significant area of research, often linked to their biological activity. While direct studies on this compound are limited, research on closely related compounds like Bistratamide K provides insight into the potential metal binding mechanisms.
The interaction between Bistratamide K and zinc(II) (Zn²⁺) has been studied, revealing that the peptide can form a mononuclear complex with the metal ion. uni.luparchem.com Analysis suggests that carbonyl groups at specific positions (C-5, C-10, and C-13) are involved in the coordination of the zinc ion. uni.lu This mode of binding is noteworthy because it differs from the coordination patterns observed in other similar cyclic hexapeptides, such as westiellamide. In complexes with copper(II) (Cu²⁺), some cyclic peptides exhibit a distinct binding motif where the metal ion is coordinated by three nitrogen atoms from the macrocycle. This is known as an Nhet-Namide-Nhet binding site, involving two nitrogen atoms from heterocyclic rings (like thiazole or oxazole) and one from an amide group in the peptide backbone. uni.luuni.lu The ability of bistratamides and related peptides to form stable complexes with various metal ions suggests that this function may be integral to their natural role. parchem.combidd.group
Analytical Techniques for Metal Binding Studies (e.g., Mass Spectrometry, Circular Dichroism, NMR)
A suite of sophisticated analytical techniques is employed to elucidate the interactions between bistratamides and metal ions. These methods provide detailed information on the stoichiometry, structural changes, and specific binding sites of the resulting metal-peptide complexes. nih.govchemblink.commdpi.com
Mass Spectrometry (MS): This technique is crucial for determining the stoichiometry of metal-peptide binding. acs.org For instance, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS) has been used to confirm the formation of a mononuclear Zn²⁺ complex with Bistratamide K. uni.lu Native MS can directly measure the metal-to-protein ratio, which is essential for understanding complexes with a binding stoichiometry greater than one. acs.org
Circular Dichroism (CD): CD spectroscopy is utilized to investigate conformational changes in the peptide's secondary structure upon metal coordination. nih.govnih.gov The far-UV CD spectrum of a peptide can indicate the presence of random coils, alpha-helices, or other structures. Changes in this spectrum upon the addition of a metal ion, such as alterations in ellipticity at specific wavelengths, reveal that the metal binding induces a structural rearrangement of the peptide backbone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the precise atoms within the peptide that are involved in metal binding. chemblink.com By comparing the ¹H and ¹³C NMR spectra of the peptide in its free and metal-bound states, researchers can observe chemical shift perturbations. uni.luparchem.com For example, studies on Bistratamide K with ZnCl₂ showed significant downfield shifts for specific carbon signals, directly implicating these sites in zinc coordination. uni.lu
Together, these techniques provide a comprehensive picture of the metal-binding properties of bistratamides and related cyclic peptides. uni.luparchem.comnih.govchemblink.comacs.org
Cellular Differentiation Induction in Specific Cell Lines (e.g., G1DT in NSCLCN6 by Bistratamide D and K)
Certain members of the bistratamide family have been shown to induce terminal differentiation in specific cancer cell lines, a mechanism distinct from general cytotoxicity. Notably, Bistratamides D and K have demonstrated the ability to cause in vitro terminal differentiation of the non-small cell lung carcinoma cell line, NSCLC-N6.
This induced differentiation is associated with an irreversible block of the cell cycle in the G1 phase, a process referred to as G1DT (G1-phase Differentiation and Terminal maturation). Cytofluorimetric analysis has confirmed that treatment with bistramide K can lead to a complete block of NSCLC-N6 cells in the G1 phase. This activity is particularly significant as Bistratamides D and K exhibit lower toxicity compared to other analogues like A, B, and C, making them effective antitumor agents in research models that can be administered continuously to target stem cells as they enter the cell cycle.
Lack of Inhibition of Topoisomerase I in Related Compounds
While many marine natural products exert their anticancer effects by targeting enzymes like topoisomerases, this does not appear to be the primary mechanism for all bistratamides. Topoisomerase I is a crucial enzyme that relaxes DNA supercoils, and its inhibition is a common strategy for anticancer drugs.
To investigate this potential mechanism, related compounds Bistratamide M and Bistratamide N were tested in an enzymatic assay using human recombinant Topoisomerase I. uni.lu The results of the study showed that these compounds failed to produce any significant inhibition of the enzyme, even at the highest tested concentration of 100 μM. uni.lu This finding suggests that the cytotoxic activity of these particular bistratamides is not mediated through the inhibition of Topoisomerase I, pointing towards alternative mechanisms of action for this subclass of compounds.
Table of Mentioned Compounds and PubChem CIDs
Structure Activity Relationship Sar Studies of Bistratamide B and Its Analogues
Principles of Structure-Activity Relationship in Cyclic Peptides
The study of how a molecule's chemical structure relates to its biological activity is fundamental in drug discovery and medicinal chemistry. chemspider.comebi.ac.uk For cyclic peptides, this relationship is profoundly influenced by their unique structural characteristics.
Identification of Key Structural Features for Biological Activity
The biological activity of cyclic peptides is largely dictated by their conformationally constrained structures. nih.gov Unlike their linear counterparts, cyclization reduces the molecule's flexibility, which in turn lowers the entropic penalty associated with binding to a biological target. uni.lubidd.groupuni.lu This pre-organization of the molecule into a bioactive conformation enhances binding affinity and specificity. uni.lunih.gov
Key structural features that are critical for the biological activity of cyclic peptides include:
A Rigid Macrocyclic Scaffold: The cyclic nature provides a stable framework. bidd.groupmdpi.com This rigidity is often further reinforced by intramolecular hydrogen bonds, which stabilize specific secondary structures. uni.lumdpi.com
Amino Acid Composition and Sequence: The specific sequence of both standard and non-standard amino acids (such as D-amino acids) determines the peptide's three-dimensional shape and the orientation of its side chains, which are crucial for target interaction. nih.govgoogle.com
Modified Residues: The incorporation of heterocyclic elements like thiazoles, oxazoles, and their reduced forms (thiazolines, oxazolines) is a common feature in many bioactive marine cyclic peptides. acs.orgacs.org These rings are not merely structural placeholders; they significantly influence the peptide's conformation and electronic properties. uwm.edu
Amphipathicity: The arrangement of hydrophobic and hydrophilic (or charged) residues can create an amphipathic structure, where one face of the molecule is hydrophobic and the other is polar, a feature important for membrane interaction and target recognition. mdpi.com
Influence of Heterocyclic Ring Identity and Saturation on Activity
In the bistratamide family, the type of heterocyclic ring and its degree of saturation are critical determinants of cytotoxicity. SAR studies have focused on comparing analogues with different combinations of thiazole (B1198619), thiazoline (B8809763), and oxazole (B20620) rings.
Effect of Thiazoline to Thiazole Conversion (Bistratamide A vs. B) on Cytotoxicity
Bistratamide A and Bistratamide B are cyclic hexapeptides that differ by only a single double bond. researchgate.netuni.lu Bistratamide A contains two thiazoline rings, whereas in this compound, one of these thiazoline rings is oxidized to a more aromatic thiazole ring. acs.orgresearchgate.net This seemingly minor structural change has a significant impact on the compound's cytotoxicity. Research has consistently shown that the conversion of the thiazoline to a thiazole results in a marked decrease in potency. acs.orguni.lu
Cytotoxicity assays against human cell lines (MRC5CV1 fibroblasts and T24 bladder carcinoma cells) demonstrated that Bistratamide A has an IC₅₀ value of approximately 50-60 µg/mL, while this compound is substantially less toxic, with an IC₅₀ value greater than 100 µg/mL. acs.org This highlights that the saturation level of the heterocyclic ring is a key factor in the bioactivity of these compounds, with the less aromatic thiazoline-containing peptide exhibiting greater cytotoxic potential.
Comparative Activity of Peptides with Varying Thiazole and Oxazole Ring Numbers and Positions
Further SAR studies on a wider range of bistratamide analogues have provided more detailed insights into the role of heterocyclic rings. A study on bistratamides E through J, isolated from a Philippine specimen of Lissoclinum bistratum, revealed that these compounds exhibited weak to moderate cytotoxicity against the HCT-116 human colon tumor cell line. A notable trend emerged from this research: analogues containing two thiazole rings were generally more active than those containing one thiazole ring and one oxazole ring.
For example, Bistratamide J (two thiazoles, one threonine) was the most potent in this series, while Bistratamide F (one thiazole, one oxazoline (B21484), three valines) was also highly active. In another study, Bistratamides M and N, which are isomers containing both oxazole and thiazole rings, displayed moderate cytotoxicity against four different human tumor cell lines (lung, breast, colon, and pancreas). These findings suggest that while the presence of these heterocycles is crucial, the specific combination, number, and relative positioning of thiazole and oxazole rings within the macrocycle allow for the fine-tuning of cytotoxic activity. uwm.edu
Table 1: Cytotoxicity of Bistratamide Analogues Against HCT-116 Cell Line This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Heterocyclic Rings | IC₅₀ (µg/mL) |
|---|---|---|
| Bistratamide E | 1 Thiazole, 1 Methyloxazoline | 7.9 |
| Bistratamide F | 1 Thiazole, 1 Oxazoline | 28 |
| Bistratamide G | 1 Thiazole, 1 Oxazole | 5 |
| Bistratamide H | 2 Thiazoles, 1 Methylated Oxazole | 1.7 |
| Bistratamide I | 1 Thiazole, 1 Oxazole | 9 |
| Bistratamide J | 2 Thiazoles | 1 |
Conformational Effects and Steric Considerations
The incorporation of five-membered heterocyclic rings like thiazole and oxazoline has profound consequences for the three-dimensional structure of the peptide. mdpi.com These planar, aromatic, or near-planar rings act as conformational constraints, severely restricting the rotational freedom of the peptide backbone. uwm.edumdpi.com This rigidification helps to define a specific and stable macrocyclic conformation, which is essential for potent biological activity.
Role of Conformational Constraints Imposed by Heterocycles
The presence of heterocyclic rings, such as thiazole, oxazole, and their reduced forms (thiazoline, oxazoline), is a hallmark of the bistratamide family. These heterocycles are not merely passive structural elements; they play a critical role in pre-organizing the macrocyclic backbone into a specific, often rigid, conformation. chemrxiv.orguq.edu.au This reduction in conformational freedom is a well-established strategy for enhancing the binding affinity of cyclic peptides to their biological targets. mdpi.com
The type and oxidation state of the heterocycles significantly influence the cytotoxicity of bistratamides. For instance, this compound, which contains a thiazole ring, is less toxic than bistratamide A, which features a thiazoline ring at the same position. nih.govmdpi-res.com This suggests that the subtle change from a thiazoline to a more aromatic thiazole, involving the removal of a single double bond, alters the molecule's three-dimensional shape and its interaction with cellular components. nih.govmdpi-res.com
Studies on various bistratamide analogues have further underscored the importance of the heterocyclic composition:
Bistratamides C and D both contain a thiazole ring and two L-valine residues. However, their other heteroaromatic rings differ: bistratamide C has an additional oxazole and thiazole, while bistratamide D possesses methyloxazoline and oxazole rings. mdpi.comnih.gov
Bistratamides E and F both feature three L-valine residues, a thiazole, and a methyloxazoline. The key difference is that bistratamide E has a second thiazole ring, whereas bistratamide F has an oxazoline ring instead. mdpi.com
Bistratamides G and H are also rich in L-valine and contain thiazole and methyloxazole rings. Bistratamide G has an additional oxazole ring, while bistratamide H has a second thiazole. mdpi.com
These variations in heterocyclic content directly impact the conformational rigidity and the spatial arrangement of side chains, which are critical for biological activity. uq.edu.au The ability of these heterocycles to promote structural organization has been highlighted in studies where their incorporation into peptide macrocycles leads to more defined solution structures. chemrxiv.org This conformational constraint is believed to be a key factor contributing to the cytotoxic properties of these compounds. nih.govresearchgate.net
Impact of Amino Acid Stereochemistry on Macrocycle Conformation and Biological Activity
Bistratamides M and N provide a compelling example of stereochemical influence. nih.govresearchgate.net These two compounds are isomers, sharing the exact same molecular formula and sequence of amino acid residues and heterocycles. nih.govresearchgate.net However, they exhibit different stereochemistry in at least one of their amino acid residues. nih.gov This subtle change is sufficient to alter their three-dimensional structure, as evidenced by their distinct NMR spectra. nih.govresearchgate.net While both display moderate cytotoxicity, this stereochemical difference likely accounts for nuanced variations in their biological profiles. nih.govmdpi.com
The epimerization of amino acids adjacent to thiazole or thiazoline rings to the D-configuration is a post-translational modification observed in several related macrocycles. researchgate.net This modification is not random but is a crucial determinant of the final macrocyclic conformation. For example, in bistratamide N, analysis revealed the presence of a D-alanine linked to the thiazole ring, distinguishing it from isomer bistratamide M which contains two L-alanine residues. nih.gov This inversion of stereochemistry forces the peptide backbone into a different orientation, thereby affecting its biological properties.
The interplay between the rigidifying effect of the heterocycles and the conformational direction provided by amino acid stereochemistry is fundamental to the bioactivity of the bistratamide class. chemrxiv.orgnih.gov
Influence of Metal Binding on Biological Activity
The azole-containing heterocyclic systems (thiazole and oxazole) within bistratamides are not only important for conformational stability but also act as effective metal-binding sites. The ability of these cyclic peptides to chelate metal ions is a significant aspect of their chemistry and may be linked to their biological function. nih.govmdpi.com
Studies on the Association of Metal Ions with Bistratamides and Analogues
Ascidians of the genus Lissoclinum, the source of bistratamides, are known to concentrate metal ions like copper (Cu²⁺) and zinc (Zn²⁺) to levels vastly exceeding those in the surrounding seawater. nih.govmdpi.com This has led to the hypothesis that the peptides are biosynthesized, at least in part, for metal ion binding. researchgate.netmdpi.com
Bistratamides, as relatively small cyclic hexapeptides, serve as excellent models for studying these complexation events. mdpi.com The nitrogen and sulfur atoms within the thiazole rings and the nitrogen and oxygen atoms in the oxazole rings provide ideal donor atoms for coordinating with transition metal ions. nih.govmdpi.com
A study on the interaction between bistratamide K and zinc (II) ions provided direct evidence of this binding capability. researchgate.netmdpi.com Using ¹H and ¹³C NMR spectroscopy to monitor the titration of bistratamide K with ZnCl₂, researchers observed significant chemical shift changes in the peptide's signals upon addition of the metal salt. researchgate.netmdpi.com These spectral changes, along with mass spectrometry data, confirmed the formation of a mononuclear Zn²⁺ complex with the peptide. researchgate.netmdpi.com This demonstrates the inherent propensity of the bistratamide scaffold to associate with biologically relevant metal ions. mdpi.com
Effect of Metal Chelation on Cytotoxic or Other Biological Activities
The ability of bistratamides to bind metal ions is thought to be directly connected to their cytotoxic activity. nih.govcapes.gov.br Metal chelation can influence biological activity in several ways. Firstly, the formation of a metal complex can drastically alter the conformation of the peptide, potentially locking it into a more bioactive shape or, conversely, an inactive one.
Secondly, the peptide-metal complex itself can be the bioactive species. By chelating essential metal ions, the peptide could disrupt metal-dependent cellular processes, such as the function of metalloenzymes or zinc-finger proteins, which are crucial for cell survival and proliferation. mdpi.com The perturbation of intracellular metal homeostasis is a known mechanism for inducing cytotoxicity. nih.govmdpi.com
While direct evidence linking the cytotoxicity of this compound specifically to its metal chelation is still an area of active investigation, the strong correlation between the presence of metal-binding azole rings and the biological activity across the entire class of related marine peptides is compelling. nih.govmdpi.com For instance, the antitumor activities of azole-based cyclic peptides have made them attractive targets for synthesis and evaluation, with their potential to act as metal ion chelators being a key point of interest. nih.gov It has been suggested that the biological activities of these compounds could be attributable to the combined effect of the conformational constraints imposed by the heterocycles and their ability to bind metals. nih.gov
Future Research Directions and Pharmacological Potential
Elucidation of Complete Mechanism of Action
While initial studies have provided valuable insights, a comprehensive understanding of Bistratamide B's mechanism of action is still developing. Future research should focus on delineating the precise molecular interactions that underlie its potent cytotoxicity.
This compound and its analogs have been shown to exhibit potent cytotoxic activity against various cancer cell lines, including human colon tumor cells. kau.edu.sa The primary cellular target for some bistratamides has been identified as actin, a crucial component of the cytoskeleton. For instance, a simplified analog of bistratamide A was found to potently and reversibly bind to monomeric actin, leading to the depolymerization of filamentous actin both in vitro and in cancer cells. researchgate.net This disruption of the cytoskeleton is a likely contributor to the observed anti-proliferative effects. researchgate.net
Further research is necessary to identify all specific cellular binding partners of this compound and to fully map the downstream signaling pathways that are modulated by its activity. Investigating its effects on key cellular processes such as cell cycle progression, apoptosis, and other signaling cascades will provide a more complete picture of its mechanism of action. The cytotoxic effects of bistratamides are thought to involve the induction of apoptosis, a form of programmed cell death. semanticscholar.org
A noteworthy characteristic of bistratamides is their ability to bind with metal ions, a feature that is believed to be integral to their biological function. researchgate.netnumberanalytics.com The cyclic structure of these peptides, featuring oxazole (B20620) and thiazole (B1198619) rings, creates a scaffold that can chelate metal ions like zinc (II). researchgate.net NMR studies on the interaction between bistratamide K and zinc (II) have provided evidence supporting the hypothesis that these peptides may be biosynthesized for the purpose of binding to metal ions. researchgate.net
The biological consequences of this metal binding are an area of active investigation. Metal ion binding can significantly alter the conformation and reactivity of the peptide, potentially enhancing its interaction with biological targets. libretexts.org This interaction can influence a variety of cellular processes, including enzyme catalysis and signal transduction. numberanalytics.com Future research should aim to:
Determine the specific metal ions that this compound preferentially binds in a biological context.
Characterize the structural changes in the this compound molecule upon metal chelation.
Rational Design and Synthesis of Advanced this compound Analogues
The development of synthetic analogs of this compound is a promising avenue for enhancing its therapeutic potential. By systematically modifying its structure, it is possible to improve its pharmacological properties.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com By synthesizing and testing a variety of this compound analogs, researchers can identify the key functional groups and structural motifs responsible for its cytotoxic effects. researchgate.netnih.gov For example, the degree of saturation in the thiazole rings and the nature of the amino acid residues have been shown to influence the activity of different bistratamides. mdpi.com
These SAR insights can then be applied to the rational design of new analogs with potentially greater potency and efficacy. gardp.org The goal is to create molecules that retain or exceed the desired biological activity of the parent compound. nih.gov
A key challenge in cancer chemotherapy is the development of drugs that selectively target cancer cells while minimizing damage to healthy tissues. The synthesis of this compound analogs offers an opportunity to improve its selectivity. By modifying the structure, it may be possible to create derivatives that show preferential cytotoxicity towards specific types of cancer cells or that more effectively target particular cellular components. researchgate.net
For instance, modifications to the peptide backbone or the heterocyclic rings could alter the binding affinity of the molecule for its cellular targets, leading to enhanced selectivity. mdpi.com The development of such targeted analogs would be a significant step towards realizing the therapeutic potential of the bistratamide family of compounds.
Potential as Research Tools
Beyond its direct therapeutic applications, this compound and its analogs have the potential to serve as valuable research tools. Their ability to interact with fundamental cellular components, such as the cytoskeleton, makes them useful probes for studying cellular processes. researchgate.net For example, fluorescently labeled analogs of this compound could be used to visualize the dynamics of the actin cytoskeleton in living cells.
By providing a means to selectively perturb specific cellular functions, these compounds can help to unravel complex biological pathways. Their use in cell biology and molecular pharmacology research could lead to new discoveries about the mechanisms of cell division, motility, and other essential processes.
Utility in Studying Cellular Processes (e.g., PKC Modulation for related compounds, cell growth and differentiation)
The bistratamide family of compounds and their structural relatives hold significant promise as tools for dissecting complex cellular processes, particularly those involving Protein Kinase C (PKC) modulation, cell growth, and differentiation. PKC represents a family of enzymes that are central to signal transduction, controlling a wide array of cellular functions including proliferation, gene expression, and apoptosis. nih.govfishersci.cabidd.group The dysregulation of PKC signaling is implicated in numerous diseases, making molecules that can modulate its activity valuable for both research and therapeutic development. nih.govfishersci.ca
While direct studies on this compound's specific interaction with PKC are limited, research on the related compounds, bistratenes, provides a strong rationale for future investigation. The bistratenes have been identified as a novel class of PKC modulators. wikipedia.org For example, in the presence of suboptimal concentrations of oleic acid, bistratene B can enhance the activity of type II PKC. wikipedia.org This modulatory effect is significant as it suggests a mechanism distinct from simple activation or inhibition, offering a more nuanced tool for studying PKC's role in cellular signaling.
Furthermore, the bistratenes have been shown to induce differentiation in human promyelocytic leukemia (HL-60) cells. wikipedia.org At nanomolar concentrations, bistratene A causes these cells to adhere to culture plates and develop morphologies characteristic of differentiation along the monocyte/macrophage pathway. wikipedia.org This induced differentiation, coupled with their PKC-modulating activity, makes these compounds useful for investigating the intricate link between PKC signaling and cellular maturation. wikipedia.orgrqbchemical.com Although this compound and its close analog Bistratamide A have demonstrated cytotoxic activity against various human cell lines, their potential to influence cell differentiation pathways at sub-lethal concentrations remains an important area for future research. dsmz.de The ability of PKC activators to drive differentiation programs has been observed in various cell models, underscoring the potential for bistratamides to serve as chemical probes in this field. rqbchemical.com
Contributions to Understanding Peptide-Based Drug Discovery
This compound and other marine-derived cyclic peptides are making significant contributions to the field of peptide-based drug discovery. dsmz.de Peptides offer a unique chemical space for drug development, capable of mediating interactions, such as protein-protein interactions, that are often challenging for small molecules. dsmz.deuni.lu However, native peptides frequently suffer from poor metabolic stability and low oral bioavailability. This compound, as a cyclic hexapeptide containing modified amino acids like thiazole rings, exemplifies a structural scaffold that can overcome some of these challenges. dsmz.de
The key contributions of bistratamides to peptide drug discovery can be summarized as follows:
Structural Scaffolds for Stability and Potency : The cyclic nature of this compound confers structural rigidity, which can lead to increased stability against enzymatic degradation and a locked-in, bioactive conformation. dsmz.de Cyclization is a well-established strategy to enhance the therapeutic potential of peptides by improving their half-life and receptor selectivity. dsmz.de
Role of Heterocyclic Elements : The presence of thiazole and oxazole rings, common in bistratamides, is a recurring motif in many bioactive marine natural products. dsmz.deuni.lu These heterocyclic elements are not just structural curiosities; they are crucial for biological activity and provide a platform for generating novel drug leads. dsmz.de Thiazole-based peptides are recognized for their ability to regulate allosteric binding sites, offering a valuable chemical platform for the drug discovery process. dsmz.de
Lead Compounds for Development : The demonstrated biological activities of the bistratamide family, including cytotoxic and potential anticancer properties, position them as promising lead compounds. wikipedia.orgnih.gov Bistratamide I and its analogs, for instance, are being explored for the development of new therapeutic agents. wikipedia.org The unique structures of bistratamides provide a foundation for the design and synthesis of new analogs with improved potency and selectivity.
The study of bistratamides and similar marine cyclopeptides provides crucial insights into how to design peptide-based drugs with enhanced pharmacological properties. dsmz.denih.gov Their complex structures serve as an inspiration for synthetic chemists and pharmacologists, paving the way for a new generation of peptide therapeutics. nih.gov
Conclusion
Summary of Key Research Findings on Bistratamide B
Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there are no research findings specifically associated with a compound designated as "this compound." Extensive searches have revealed the isolation and characterization of numerous other members of the bistratamide family of cyclic hexapeptides, including Bistratamides A, C, D, E, F, G, H, I, J, K, M, and N. These compounds have been isolated from the marine ascidian Lissoclinum bistratum and have been the subject of various studies investigating their chemical structures and biological activities, particularly their cytotoxicity against cancer cell lines.
However, the designation "this compound" does not appear in the current scientific record. This suggests that a compound with this specific name has not yet been isolated, identified, or reported by researchers in the field of natural product chemistry. Therefore, no data regarding its structure, biological activity, or synthesis is available.
Outlook on the Continued Academic Significance of this compound and the Bistratamide Family in Natural Product Chemistry and Chemical Biology
Given the absence of "this compound" in the scientific literature, its direct academic significance is currently nonexistent. However, the bistratamide family as a whole continues to be of considerable interest to the scientific community for several reasons, and any future discovery of new members, potentially including a "this compound," would be met with significant academic interest.
The established members of the bistratamide family are noteworthy for their complex molecular architecture, which features a cyclic peptide backbone containing oxazole (B20620) and thiazole (B1198619) heterocyclic rings. These structural motifs are of great interest to synthetic chemists, who are challenged to develop novel and efficient methods for their total synthesis. The total synthesis of these natural products not only provides access to larger quantities for biological evaluation but also allows for the creation of analogues with potentially improved therapeutic properties.
From a chemical biology perspective, the bistratamides are significant due to their potent cytotoxic activity against a range of human tumor cell lines. Understanding the mechanism of action of these compounds could lead to the development of new anticancer agents. Research into other members of the bistratamide family has suggested that their biological activity may be related to their ability to bind to specific cellular targets. The unique structural features of the bistratamides make them valuable molecular probes for investigating fundamental cellular processes.
The continued exploration of the marine environment is likely to yield new natural products, and it is plausible that new bistratamide analogues will be discovered. Should a "this compound" be identified in the future, its characterization would contribute to a deeper understanding of the structure-activity relationships within this important class of marine natural products. Its discovery would undoubtedly stimulate further research in natural product synthesis, medicinal chemistry, and chemical biology, reinforcing the enduring academic significance of the bistratamide family.
Q & A
Q. What are the established protocols for synthesizing and characterizing Bistratamide B, and how can researchers ensure reproducibility?
To ensure reproducibility, synthesize this compound using peer-reviewed protocols with detailed reaction conditions (e.g., solvent systems, temperature, catalysts). Characterize purity via HPLC (>95%) and confirm structural identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Document all steps, including minor deviations (e.g., solvent impurities), in a lab notebook and supplementary materials to enable replication . For novel synthesis routes, provide raw spectral data and comparative analyses against known standards .
Q. How should researchers design experiments to isolate this compound from complex biological matrices?
Optimize extraction protocols using polarity-based solvents (e.g., methanol/water gradients) and confirm specificity via LC-MS/MS. Include negative controls (e.g., matrix-free samples) to rule out contamination. Validate recovery rates using spiked samples and report limits of detection (LOD) and quantification (LOQ) to address variability in biological replicates .
Intermediate Research Questions
Q. What statistical approaches are recommended for analyzing bioactivity data from this compound in dose-response studies?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals (95%) to quantify uncertainty. For time-dependent effects, employ mixed-effects models to account for repeated measurements .
Q. How can researchers validate the specificity of this compound’s molecular interactions in cellular assays?
Combine orthogonal methods:
- Biochemical assays : Use competitive binding studies with labeled analogs.
- Genetic knockdowns : Compare activity in wild-type vs. CRISPR-edited cell lines lacking putative targets.
- Structural modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis data .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS-based pharmacokinetic profiling. Conduct tissue distribution studies to assess compound accumulation. Compare in vitro potency (e.g., IC₅₀) with in vivo exposure metrics (AUC, Cmax). If discrepancies persist, explore off-target effects via proteomic profiling or transcriptomic analysis .
Q. What methodologies are critical for validating this compound’s proposed mechanism of action in disease models?
- Pharmacological validation : Use selective inhibitors/agonists of the proposed pathway to observe rescue or enhancement of this compound’s effects.
- Omics integration : Perform RNA-seq or phosphoproteomics to identify downstream signaling nodes. Cross-reference with public databases (e.g., KEGG) for pathway enrichment.
- In situ localization : Apply fluorescence-tagged this compound analogs with confocal microscopy to track subcellular targeting .
Q. How should researchers address conflicting reports on this compound’s cytotoxicity in normal vs. cancer cell lines?
Standardize assay conditions (e.g., serum concentration, passage number) to minimize variability. Perform meta-analyses of published datasets to identify confounding factors (e.g., cell line genetic drift). Conduct comparative metabolomic profiling to uncover differential metabolic vulnerabilities between cell types .
Methodological and Reporting Guidelines
Q. What criteria should guide the inclusion of this compound data in publication supplementary materials?
Include raw datasets (e.g., NMR spectra, dose-response curves), detailed protocols for novel methods, and validation data for atypical experimental conditions. Use standardized formats (e.g., .csv for numerical data, .pdf for spectra) and cite these materials in the main text to ensure transparency .
Q. How can researchers ethically justify sample sizes in preclinical studies involving this compound?
Conduct power analyses (α=0.05, β=0.2) based on pilot data to determine minimum sample sizes. For animal studies, adhere to the 3Rs framework (Replacement, Reduction, Refinement) and document approval from institutional ethics committees. Report attrition rates and exclusion criteria to address bias .
Data Interpretation and Limitations
Q. What strategies mitigate overinterpretation of this compound’s therapeutic potential in early-stage studies?
- Contextualize findings : Compare potency metrics (e.g., IC₅₀) to clinically approved drugs with similar targets.
- Address limitations : Explicitly state assay boundaries (e.g., 2D cell cultures vs. 3D tumor spheroids).
- Preclinical benchmarking : Validate in multiple disease models (e.g., xenograft, PDX) before claims of efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
